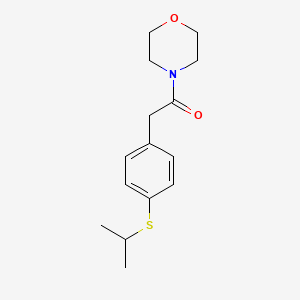

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone

Description

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone is a ketone derivative featuring a morpholine ring and a 4-(isopropylthio)phenyl substituent. This compound belongs to a class of aryl morpholinoethanones, which are of interest in medicinal and materials chemistry due to their structural versatility. Its structural framework—a morpholinoethanone core with aryl substituents—is shared with several pharmacologically active compounds, making comparative studies critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFFBKXNMNXNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone typically involves the reaction of 4-(isopropylthio)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Bromophenyl)-1-morpholinoethanone (CAS 349428-85-9)

- Structural Differences : The bromine atom at the para position of the phenyl group replaces the isopropylthio group in the target compound.

- Synthesis: Prepared via nucleophilic substitution of α-bromo ketones with morpholine, analogous to methods described for amino-substituted derivatives .

- Properties : Bromine’s electronegativity and larger atomic radius compared to isopropylthio may reduce lipophilicity. This impacts solubility and bioavailability.

- Applications : Brominated aryl ketones are often intermediates in Suzuki coupling reactions, unlike isopropylthio derivatives, which may exhibit different reactivity in cross-coupling chemistry .

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

- Structural Differences : Features an imidazothiazole ring fused to the phenyl group instead of a simple isopropylthio substitution.

- Structural Analysis: Solved via EXPO software and refined using Rietveld methods (Rp = 1.625, Rwp = 2.11), highlighting the importance of crystallographic tools in characterizing complex morpholinoethanones .

- Biological Relevance : The imidazothiazole moiety may confer enhanced binding to kinase targets compared to the isopropylthio group, suggesting divergent therapeutic applications .

1-(4-Aminophenyl)-2-morpholinoethan-1-one

- Structural Differences: Substitution with an amino group (–NH₂) at the para position instead of isopropylthio (–S–iPr).

- Reactivity: The amino group enables conjugation with carboxylic acids or electrophiles, offering functionalization pathways unavailable to the sulfur-containing analog .

2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one

- Structural Differences: A methylthio (–SMe) group replaces isopropylthio, and a methyl group is added to the ethanone backbone.

- Physicochemical Impact : The smaller methylthio group may increase solubility relative to the bulkier isopropylthio analog. The additional methyl group could sterically hinder interactions in biological systems .

Triazole-Containing Analogs (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

- Structural Differences : Incorporates a triazole ring and sulfonyl group, diverging significantly from the target’s simplicity.

- Synthesis : Requires multi-step protocols involving α-halogenated ketones and triazole intermediates, contrasting with the straightforward substitution used for the target compound .

- Biological Activity : The triazole-sulfonyl motif is associated with antimicrobial and anti-inflammatory activity, whereas isopropylthio derivatives may prioritize different SAR profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges: Introducing sulfur-containing groups (e.g., isopropylthio) requires careful optimization to avoid oxidation side reactions, unlike halogen or amino substitutions .

- Structural Characterization: Tools like SHELX and EXPO are critical for resolving complex morpholinoethanone derivatives, as seen in related compounds .

Biological Activity

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H21NOS

- Molecular Weight : 273.41 g/mol

The biological activity of this compound appears to be linked to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it has been shown to modulate the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is crucial in the metabolism of prostaglandins and can influence cell survival and proliferation .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that the compound could significantly inhibit the growth of melanoma cells, with IC50 values indicating effective concentration levels for therapeutic applications .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It has been reported to reduce levels of pro-inflammatory cytokines and prostaglandins, suggesting potential use in treating inflammatory diseases .

Neuroprotective Effects

In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from apoptosis induced by inflammatory mediators. This neuroprotective effect is believed to be mediated through its inhibition of COX-2 activity, leading to decreased production of neurotoxic prostaglandins .

Study 1: Melanoma Cell Proliferation

A study conducted on A375 melanoma cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound exhibited an IC50 value of 0.58 µM, indicating potent antiproliferative activity .

Study 2: Inflammatory Response Modulation

In a model assessing the inflammatory response, administration of the compound significantly decreased PGE2 levels in human lung epithelial cells stimulated with IL-1β. This reduction was associated with a decrease in cell death rates, highlighting its potential as a therapeutic agent in managing inflammation-related conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiol-containing precursor (e.g., 4-(isopropylthio)phenol) with a morpholinoacetophenone derivative under nucleophilic substitution or cross-coupling conditions. Key parameters include:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions to enhance yield .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing intermediates .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments using ¹H NMR (e.g., δ 1.3–1.5 ppm for isopropyl CH3 groups, δ 3.6–3.8 ppm for morpholine protons). ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropylthio group) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solvents and conditions are suitable for studying the compound’s reactivity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the ketone or thioether groups. Non-polar solvents (toluene) favor Friedel-Crafts alkylation .

- Reactivity monitoring : Track progress via thin-layer chromatography (TLC) or HPLC. For example, thioether oxidation to sulfone can be monitored using H2O2 in acetic acid .

Advanced Research Questions

Q. How can reaction mechanisms involving the morpholino and isopropylthio groups be elucidated?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants for nucleophilic attacks (e.g., morpholine ring opening).

- Isotopic labeling : Introduce deuterium at the α-carbon of the ketone to study keto-enol tautomerism via ²H NMR .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states for thioether oxidation pathways .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal growth : Use slow evaporation in ethanol/water mixtures. The morpholino group may induce twinning; screen multiple crystallization conditions .

- Data collection : Employ synchrotron radiation for high-resolution data. Refine using SHELXL (for small molecules) or PHENIX (for twinned crystals) .

- Example structural data (hypothetical):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a=8.21, b=12.45, c=14.72 |

| R-factor | <0.05 |

Q. How does the isopropylthio substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electronic effects : The electron-donating isopropylthio group directs EAS to the para position. Compare with methylthio or phenylthio analogs via Hammett plots .

- Steric effects : Use X-ray crystallography to measure dihedral angles between the thioether and phenyl ring, correlating with reactivity .

Q. What methodologies are effective for evaluating the compound’s biological activity?

- Methodological Answer :

- Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Calculate IC50 via dose-response curves .

- Cell-based assays : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity. Pair with ROS detection kits to study thioether-mediated oxidative stress .

Q. How can thermal stability and decomposition pathways be analyzed?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identify melting points (~150–160°C) and exothermic decomposition events (>250°C) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 5% weight loss at 200°C indicates solvent evaporation) .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Methodological Answer :

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME or QikProp to estimate logP (~2.8), solubility (<0.1 mg/mL), and bioavailability (%F = 65–70%) .

- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol for PI3Kα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.